The compound Keap1-Nrf2-IN-4 has been studied extensively in various research articles focusing on its synthesis, mechanism of action, and potential therapeutic applications. Notable studies include those published in journals such as Frontiers in Pharmacology and Journal of Medicinal Chemistry, which detail the design, synthesis, and evaluation of small molecules targeting the Keap1-Nrf2 pathway .
Keap1-Nrf2-IN-4 is classified as a small molecule inhibitor specifically targeting the protein-protein interaction between Keap1 and Nrf2. This classification places it within a broader category of compounds that modulate cellular responses to oxidative stress.
The synthesis of Keap1-Nrf2-IN-4 involves several key steps that typically include:
Recent studies have demonstrated the synthesis of derivatives like K22, which showed improved inhibitory activity against the Keap1-Nrf2 interaction with an IC50 value of 0.18 µM compared to earlier compounds . The modifications often involve changing substituents on a benzene core or introducing hydrophilic groups to enhance solubility and binding.
The molecular structure of Keap1-Nrf2-IN-4 features a core benzene ring with various substituents that influence its interaction with Keap1. The specific arrangement of these substituents is crucial for its inhibitory activity.
Molecular docking studies have provided insights into how Keap1-Nrf2-IN-4 interacts with the binding site on Keap1, revealing critical hydrogen bonding interactions that stabilize the compound within the pocket formed by Keap1 .
The primary chemical reaction involving Keap1-Nrf2-IN-4 is its competitive inhibition of the binding between Keap1 and Nrf2. This reaction prevents the ubiquitination of Nrf2, allowing it to accumulate in cells.
In vitro assays demonstrate that compounds like K22 can effectively disrupt this interaction, as shown in co-immunoprecipitation experiments where Nrf2 levels increased upon treatment with these inhibitors .
Keap1-Nrf2-IN-4 functions by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2, leading to its degradation. When Keap1 is inhibited by compounds like Keap1-Nrf2-IN-4, Nrf2 escapes degradation, translocates to the nucleus, and activates antioxidant response elements.
Studies indicate that upon treatment with inhibitors like K22, there is a significant increase in Nrf2 levels within cells, correlating with enhanced expression of downstream cytoprotective genes such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1 .
Keap1-Nrf2-IN-4 exhibits properties typical of small organic molecules, including moderate solubility in organic solvents and stability under physiological conditions.
The compound's chemical properties include its ability to form hydrogen bonds with amino acids in the binding pocket of Keap1, which is essential for its inhibitory function. The presence of specific functional groups enhances its binding affinity and selectivity toward Keap1 .
Keap1-Nrf2-IN-4 has potential applications in various fields:
Research continues into optimizing these compounds for clinical use, focusing on their safety profiles and efficacy in human subjects .
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 1276186-19-6
CAS No.: 67619-92-5